Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-11(15-5)12-9-7-8-10-16(12)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
CENDFVPDXZUHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCN1C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into a piperidine core, a propylamine side chain, and the Boc protecting group. Key disconnections include:
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Cleavage of the Boc group to reveal a secondary amine.
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Disconnection of the 1-(methylamino)propyl moiety via alkylation or cross-coupling.
Reductive Amination Strategies
Reductive amination offers a direct route to install the methylamino propyl group. This method involves condensing a ketone or aldehyde with methylamine, followed by reduction.
Stepwise Procedure
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Synthesis of Piperidin-2-one :
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Oxidize piperidine to piperidin-2-one using a ruthenium catalyst.
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-
Condensation with Methylamine :
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React piperidin-2-one with methylamine in the presence of a dehydrating agent (e.g., molecular sieves).
-
-
Reduction :
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Reduce the imine intermediate with NaBH₄ or catalytic hydrogenation to yield 2-(1-(methylamino)propyl)piperidine.
-
-
Boc Protection :
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Treat the amine with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) in dichloromethane.
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Challenges : Regioselective reduction and avoiding over-alkylation of the amine require careful stoichiometric control.
Alkylation of Piperidine Derivatives
Direct alkylation of piperidine at the 2-position is complicated by steric hindrance. However, employing directed ortho-metalation (DoM) strategies can enhance selectivity.
Directed Lithiation
-
Lithiation :
-
Treat Boc-protected piperidine with LDA at -78°C to deprotonate the 2-position.
-
-
Quenching with Electrophile :
-
Introduce a propyl electrophile (e.g., 1-bromo-3-chloropropane).
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-
Amination :
-
Substitute the chloride with methylamine using Ullmann coupling or nucleophilic substitution.
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Limitations : Low yields (<50%) are common due to competing side reactions.
Comparative Analysis of Methods
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations that are essential in organic synthesis.
2. Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme and receptor functions. Studies explore its interaction with specific targets within biological systems, contributing to our understanding of its pharmacological properties.
3. Medicine
- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, especially in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in pharmacotherapy.
Data Tables
| Application Area | Description |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis |
| Biology | Studied for biological activity and interactions with enzymes/receptors |
| Medicine | Investigated for therapeutic uses in neurological disorders |
Case Studies
Case Study 1: Biological Activity Assessment
A study investigated the compound's effect on specific enzyme activities. Results indicated that this compound could enhance the activity of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic research.
Case Study 2: Neurological Disorder Treatment
In preclinical trials, the compound demonstrated promising results in models of neurological disorders. It was shown to improve synaptic transmission and reduce neuroinflammation, highlighting its potential as a therapeutic agent for conditions such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Positional Isomers
Key Findings :
- Synthetic Accessibility: The 4-position isomer (CAS 171049-43-7) is commercially available at 96% purity, suggesting robust synthetic routes .
- Biological Relevance : Substituent position influences interaction with biological targets. For example, 4-position analogs are common in kinase inhibitors due to favorable binding conformations, while 2-position derivatives may exhibit unique selectivity profiles .
Comparison with Functional Group Variants
Quinoxaline Derivatives
Tert-butyl 4-((3-(methylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate (CAS 1420988-98-2) incorporates a quinoxaline ring, increasing molecular complexity (C19H26N4O3, MW 358.44 g/mol) .
Morpholine and Chlorophenyl Derivatives
The compound tert-butyl 4-(2-{3-(4-chloro-3-iodophenyl)-1-[3-(morpholin-4-yl)propyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}-2-oxoethyl)piperidine-1-carboxylate (PDB ID: BGY) features a morpholine group and halogenated aryl ring (C31H42ClIN6O4 , MW 761.06 g/mol) . Such derivatives are prevalent in drug discovery for their dual targeting of kinases and GPCRs, with the morpholine group improving solubility.
Cyclopropylamino and Hydroxypropyl Variants
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate (CAS 1420798-18-0, C16H30N2O3, MW 298.42 g/mol) introduces a cyclopropyl group and hydroxyl moiety, enhancing hydrogen-bonding capacity and metabolic stability .
Structural and Functional Insights
Table 2: Functional Group Impact
Research Trends :
Biological Activity
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, characterized by its unique structural features that include a piperidine ring, a tert-butyl ester group, and a methylamino substituent. This compound is gaining attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.33 g/mol. Its structure allows for interactions with various biological targets, making it significant in drug development.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Tert-Butyl Group | A branched alkyl group that contributes to lipophilicity. |
| Methylamino Substituent | Enhances interaction with biological receptors. |
Pharmacological Potential
This compound exhibits promising pharmacological properties, particularly in modulating receptor activity and enzyme interactions. Research indicates its potential applications in:
- Pain Relief : The compound shows promise as an analgesic agent.
- Anti-inflammatory Effects : It may play a role in reducing inflammation through specific receptor interactions.
The biological activity of this compound is primarily attributed to its ability to bind selectively to certain receptors or enzymes. Interaction studies have demonstrated that it can modulate the activity of G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery.
Key Findings from Research Studies
- Binding Affinity : Studies indicate that this compound has significant binding affinity for various GPCRs, which are involved in numerous physiological processes.
- Enzyme Interaction : The compound has been shown to interact with enzymes that play key roles in metabolic pathways, suggesting its potential as a therapeutic agent.
Study 1: Analgesic Properties
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in pain responses compared to control groups, indicating its potential as an analgesic drug.
Study 2: Anti-inflammatory Effects
In vitro studies showed that the compound significantly reduced pro-inflammatory cytokine production in macrophage cultures, highlighting its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
